Cysteine Protease inhibitor (hydrochloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

半胱氨酸蛋白酶抑制剂是一类抑制半胱氨酸蛋白酶活性的化合物,半胱氨酸蛋白酶是一类在蛋白质中裂解肽键的酶。这些抑制剂在调节各种生理和病理过程中的蛋白水解活性方面至关重要。 半胱氨酸蛋白酶抑制剂(盐酸盐)在医学研究中尤为重要,因为它们在治疗癌症、类风湿性关节炎和寄生虫感染等疾病方面具有潜在的治疗应用 .

准备方法

合成路线和反应条件: 半胱氨酸蛋白酶抑制剂的合成通常涉及创建具有特定弹头的二肽框架,这些弹头可以与酶的活性位点相互作用。常见的合成路线包括制备二肽环氧酯、二肽烯酸酯和二肽硝基烯烃。 这些化合物通过各种有机反应合成,包括酯化、烷基化和腈的形成 .

工业生产方法: 半胱氨酸蛋白酶抑制剂的工业生产通常涉及大规模有机合成技术。该过程包括使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和功效。 色谱和结晶等技术用于纯化合成的抑制剂 .

化学反应分析

反应类型: 半胱氨酸蛋白酶抑制剂经历几种类型的化学反应,包括:

氧化: 抑制剂可以被氧化形成亚砜或砜。

还原: 还原反应可以将二硫键转化为硫醇。

常用试剂和条件:

氧化剂: 过氧化氢,间氯过氧苯甲酸。

还原剂: 二硫苏糖醇,三(2-羧乙基)膦。

溶剂: 二甲基亚砜,乙腈.

形成的主要产物: 这些反应形成的主要产物包括具有增强稳定性和结合特性的修饰抑制剂,例如亚砜、砜和硫醇衍生物 .

科学研究应用

Cancer Therapy

Cysteine protease inhibitors have shown promise in cancer therapy by targeting specific proteases involved in tumor progression and metastasis. For instance:

- Inhibition of Cathepsins : Cathepsins B and L are cysteine proteases often overexpressed in tumors. Studies have demonstrated that inhibitors like SnuCalCpI15 can reduce the activity of these enzymes in breast cancer cells, leading to decreased tumor growth and invasiveness .

- Case Study : A study involving the application of cysteine protease inhibitors on MDA-MB-231 breast cancer cells showed a significant reduction in Z-Phe-Arg-AMC hydrolyzing activity, indicating effective inhibition of cysteine proteases within both intracellular and extracellular environments .

Infectious Diseases

Cysteine protease inhibitors are also being explored for their potential to treat infectious diseases caused by parasites and bacteria.

- Leishmaniasis Treatment : Research has indicated that cysteine protease inhibitors can selectively inhibit the growth of Leishmania parasites. In animal models, treatment with compounds like K11002 resulted in delayed lesion development in infected mice, showcasing the potential for these inhibitors as therapeutic agents against leishmaniasis .

- Mechanistic Insights : The mechanism involves the selective targeting of microbial cysteine proteases while sparing host cell proteases, thus minimizing systemic toxicity. This selectivity is crucial for developing effective treatments with fewer side effects .

Neurodegenerative Diseases

Cysteine protease inhibitors are being investigated for their role in neurodegenerative diseases such as Huntington's disease.

- Pan-Caspase Inhibitors : In studies focused on Huntington's disease models, irreversible pan-caspase inhibitors were found to suppress caspase-mediated toxicity, rescuing neurons from cell death. This suggests that cysteine protease inhibition may provide a protective effect against neurodegeneration .

- Therapeutic Potential : The development of non-peptidic cysteine protease inhibitors could enhance metabolic stability and cell penetration compared to traditional peptidic inhibitors, making them more viable as therapeutic agents .

Immunomodulation

Recent studies have explored the immunomodulatory effects of cysteine protease inhibitors derived from ticks.

- Tick Cystatins : These inhibitors have been shown to suppress immune responses, which could be beneficial in managing autoimmune diseases or enhancing vaccine efficacy by modulating host immune responses .

Data Summary

The following table summarizes key findings related to the applications of cysteine protease inhibitors:

作用机制

半胱氨酸蛋白酶抑制剂通过与半胱氨酸蛋白酶的活性位点结合而发挥作用,从而阻止酶裂解蛋白质中的肽键。抑制剂通常与催化半胱氨酸残基的硫醇基团形成共价键,导致酶的不可逆抑制。 这种机制对于调节各种生物过程中的蛋白水解活性至关重要 .

类似化合物:

乙烯基砜: 半胱氨酸蛋白酶的强效不可逆抑制剂,用于寄生虫和哺乳动物蛋白酶的药物设计.

腈类抑制剂: 与催化半胱氨酸残基形成共价键的共价可逆抑制剂.

环氧砜: 乙烯基砜的氧化版本,用作人组织蛋白酶的抑制剂.

独特性: 半胱氨酸蛋白酶抑制剂(盐酸盐)由于其与催化半胱氨酸残基的硫醇基团的特定相互作用而具有独特性,导致高度选择性和有效的抑制。 这种特异性使它们成为研究和治疗应用中的宝贵工具 .

相似化合物的比较

Vinyl Sulfones: Potent irreversible inhibitors of cysteine proteases, used in drug design for parasitic and mammalian proteases.

Nitrile-Based Inhibitors: Covalent reversible inhibitors that form a covalent bond with the catalytic cysteine residue.

Epoxysulfones: Oxidized versions of vinyl sulfones, used as inhibitors of human cathepsins.

Uniqueness: Cysteine protease inhibitors (hydrochloride) are unique due to their specific interaction with the thiol group of the catalytic cysteine residue, leading to highly selective and potent inhibition. This specificity makes them valuable tools in both research and therapeutic applications .

生物活性

Cysteine protease inhibitors (CPIs) are crucial in various biological processes, including cancer progression, inflammation, and infectious diseases. The specific compound "Cysteine Protease Inhibitor (hydrochloride)" has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Overview of Cysteine Proteases

Cysteine proteases are a family of enzymes that play significant roles in protein degradation and processing. They are implicated in various physiological and pathological processes, including:

- Cancer Metastasis : Cysteine proteases such as cathepsins are involved in the degradation of extracellular matrix components, facilitating tumor invasion and metastasis.

- Infection : Certain pathogens utilize cysteine proteases to evade host defenses, making them targets for therapeutic intervention.

- Inflammation : Dysregulation of cysteine proteases is linked to inflammatory diseases.

Cysteine protease inhibitors function by binding to the active site of cysteine proteases, thereby preventing substrate access and inhibiting enzymatic activity. A common mechanism involves the formation of a covalent bond between the inhibitor and the active site cysteine residue of the protease.

Inhibitory Potency

Recent studies have characterized various cysteine protease inhibitors, including those derived from natural sources. For instance:

- Cystatin-Hv , derived from leeches, has demonstrated a potent inhibitory effect on human cathepsin L with an IC50 value of 7.9 nM . This highlights the potential for developing novel inhibitors from non-traditional sources.

- A study on SnuCalCpI15 , a cysteine protease inhibitor from Calotropis procera, showed significant inhibition of cathepsin L activity in breast cancer cells, with a reduction in hydrolyzing activity by more than 20% .

Case Studies

- Breast Cancer Treatment : The application of SnuCalCpI15 resulted in altered enzymatic activity in MDA-MB-231 breast cancer cells. The inhibitor's ability to maintain structural integrity while exhibiting slow-binding kinetics makes it a candidate for further therapeutic exploration .

- Antimalarial Activity : Cysteine protease inhibitors have been evaluated for their effectiveness against malaria parasites. Inhibitors targeting falcipains (cysteine proteases in Plasmodium falciparum) have shown promise in halting parasite development by blocking hemoglobin hydrolysis .

- COVID-19 Therapeutics : Compounds targeting the 3CL-like protease of SARS-CoV-2 have demonstrated significant antiviral activity. For example, PF-00835231 exhibited an EC50 value as low as 0.23 µM when used with a P-glycoprotein inhibitor, indicating enhanced efficacy against viral replication .

Data Tables

| Compound Name | Target Enzyme | IC50 Value | Source | Application Area |

|---|---|---|---|---|

| Cystatin-Hv | Cathepsin L | 7.9 nM | Haementeria vizottoi | Cancer |

| SnuCalCpI15 | Cathepsin L | Not specified | Calotropis procera | Breast Cancer |

| PF-00835231 | SARS-CoV-2 3CL Pro | 0.23 µM | Synthetic | COVID-19 |

| K11002 | L. major cpB | Not specified | Synthetic | Leishmaniasis |

属性

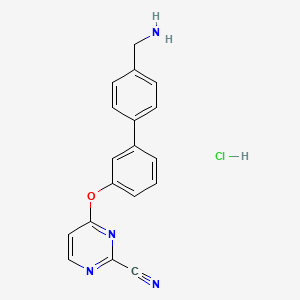

IUPAC Name |

4-[3-[4-(aminomethyl)phenyl]phenoxy]pyrimidine-2-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O.ClH/c19-11-13-4-6-14(7-5-13)15-2-1-3-16(10-15)23-18-8-9-21-17(12-20)22-18;/h1-10H,11,19H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZJROVPTNXLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C#N)C3=CC=C(C=C3)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。